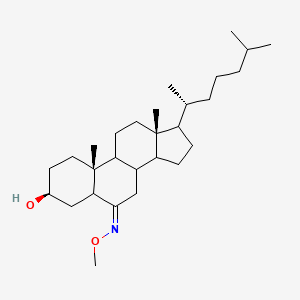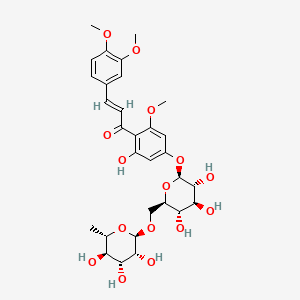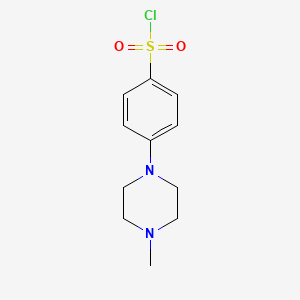
4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClN2O2S and a molecular weight of 274.77 g/mol . . It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
The synthesis of 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(4-Methylpiperazin-1-yl)benzenesulfonamide with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonamide is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the reaction is monitored by thin-layer chromatography (TLC) until completion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Applications De Recherche Scientifique
4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives, respectively. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
4-(4-Methylpiperazin-1-yl)benzenesulfonamide: This compound is the precursor to the sulfonyl chloride and has similar reactivity but lacks the highly reactive sulfonyl chloride group.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: This compound contains a carboxylic acid group instead of a sulfonyl chloride group and exhibits different reactivity and applications.
4-(4-Methylpiperazin-1-yl)methylbenzaldehyde: This compound has an aldehyde group and is used in different synthetic applications compared to the sulfonyl chloride.
Propriétés
Formule moléculaire |
C11H15ClN2O2S |
|---|---|
Poids moléculaire |
274.77 g/mol |
Nom IUPAC |
4-(4-methylpiperazin-1-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H15ClN2O2S/c1-13-6-8-14(9-7-13)10-2-4-11(5-3-10)17(12,15)16/h2-5H,6-9H2,1H3 |
Clé InChI |
FNDWIXDKKZWRKM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


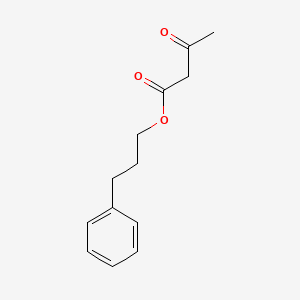
![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B13445579.png)
![[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B13445594.png)
![4-[[4-[(4-Hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B13445600.png)

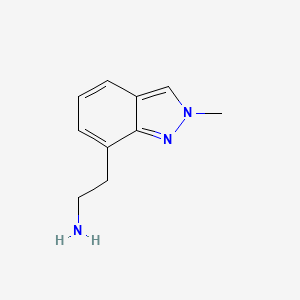

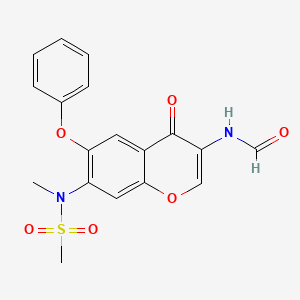
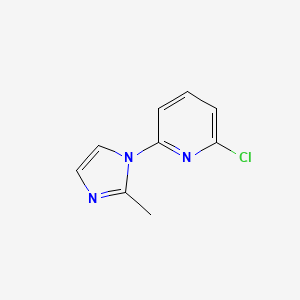
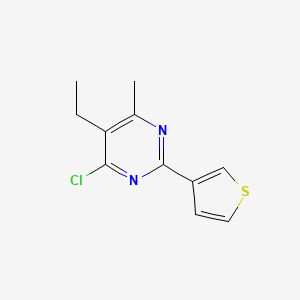
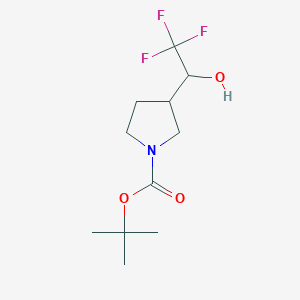
![1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B13445652.png)
